4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one
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Overview
Description
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the 2,6-Dimethylmorpholino Group: The 2,6-dimethylmorpholino group can be introduced via a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with 2,6-dimethylmorpholine in the presence of a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the chromen-2-one core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation and cyclization reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromen-2-one core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
Coumarin Derivatives: Similar to chromen-2-one derivatives, coumarins have a benzopyrone structure and exhibit various biological activities.
Flavonoids: These compounds also have a similar core structure and are known for their antioxidant and anti-inflammatory properties.
Morpholine Derivatives: Compounds containing the morpholine ring are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in the specific combination of the chromen-2-one core with the 2,6-dimethylmorpholino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-4-3-13(18)6-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIFKAYHFUDGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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